4-Amino-2-ethylpyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-ethylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
4-Amino-2-ethylpyrimidine-5-carbonitrile derivatives have been synthesized and studied for their antibacterial activity. One study demonstrated a novel synthesis approach using magnetic nano Fe3O4 particles as a catalyst, producing derivatives that showed promising antibacterial properties (Rostamizadeh et al., 2013).
Synthesis and Bioassay Studies
Another application involves the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides from 4-Aminopyrimidine-5-carbonitrile. These derivatives were evaluated for their anti-microbial and anti-oxidant activities, indicating their potential use in pharmaceuticals (Lavanya et al., 2010).
Novel Synthetic Methods
The compound has been used in innovative synthetic methods. For example, a three-component synthesis of certain pyrimidine derivatives was performed, showcasing an efficient method for producing a variety of chemical compounds (Ranjbar‐Karimi et al., 2010).
Microwave-Assisted Synthesis
A microwave-assisted synthesis method was developed for creating novel Schiff base congeners of pyrimidine nuclei. This approach highlights the compound's role in creating neurodegenerative, anti-microbial, and anti-cancer pharmacological agents (Karati et al., 2022).
Development of Scalable Syntheses
The development of scalable syntheses for 4-Amino-5-aminomethyl-2-methylpyrimidine, an intermediate for Vitamin B1, utilized 4-amino-2-methylpyrimidine-5-carbonitrile, showcasing the compound's importance in vitamin synthesis (Zhao et al., 2012).
Photovoltaic Properties
Research has also explored the photovoltaic properties of certain pyrimidine derivatives. This study investigates the potential of these compounds in the fabrication of organic-inorganic photodiode devices, indicating its application in renewable energy technologies (Zeyada et al., 2016).
Antimicrobial Activity Screening
A study synthesized and screened various derivatives of the compound for antimicrobial activity. This research provides insights into the potential use of these derivatives in combating microbial infections (Bhat et al., 2021).
Synthesis of Antitubercular Agents
The compound was used in the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents against the Mycobacterium tuberculosis H37Rv receptor. This application highlights its role in addressing public health challenges like tuberculosis (Kapadiya et al., 2022).
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-ethylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target in cancer treatment .
Mode of Action
this compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s activation and downstream signaling .
Biochemical Pathways
By inhibiting EGFR, this compound affects several biochemical pathways. The most notable is the MAPK/ERK pathway, which is involved in cell proliferation and survival . Inhibition of this pathway can lead to cell cycle arrest and apoptosis .
Result of Action
The inhibition of EGFR by this compound can lead to significant molecular and cellular effects. For instance, it has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer cell lines . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .
Biochemical Analysis
Biochemical Properties
4-Amino-2-ethylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as an ATP mimicking tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR). This interaction inhibits the phosphorylation of EGFR, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound has shown moderate antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inhibiting key signaling pathways, such as the EGFR pathway, which is crucial for cell growth and division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Furthermore, this compound has been shown to upregulate the expression of caspase-3, a critical enzyme in the execution phase of apoptosis, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of EGFR. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. The compound’s structure allows it to fit into the ATP-binding pocket, thereby blocking ATP from binding and activating the receptor . This inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in treated cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the ATP-binding pocket of EGFR . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on EGFR . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective interaction with target biomolecules .
Properties
IUPAC Name |
4-amino-2-ethylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICZPRJRQVCUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632418 | |
Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-45-3 | |
Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.